molecular formula C15H10N4O3 B11841180 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one

3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one

Cat. No.: B11841180
M. Wt: 294.26 g/mol
InChI Key: HWXLURARZOCPCA-MFOYZWKCSA-N
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Description

3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure This compound is of interest due to its potential biological activities, including anticancer and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 4-nitrobenzaldehyde with 2-aminobenzamide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the quinazolinone ring. Common solvents used in this reaction include ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Cyclization: Acidic or basic conditions with appropriate catalysts.

Major Products Formed

    Reduction: 3-((4-Aminobenzylidene)amino)quinazolin-4(3H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for its anticancer activity, particularly against certain cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one involves its interaction with cellular targets, leading to the inhibition of key biological processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the quinazolinone moiety can interact with enzymes and receptors, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Methylbenzylidene)amino)quinazolin-4(3H)-one: Similar structure but with a methyl group instead of a nitro group.

    3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one: Similar structure but with a chloro group instead of a nitro group.

    3-((4-Hydroxybenzylidene)amino)quinazolin-4(3H)-one: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one imparts unique electronic properties, making it more reactive in certain chemical reactions. This can enhance its biological activity, particularly its potential as an anticancer agent.

Properties

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

3-[(Z)-(4-nitrophenyl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C15H10N4O3/c20-15-13-3-1-2-4-14(13)16-10-18(15)17-9-11-5-7-12(8-6-11)19(21)22/h1-10H/b17-9-

InChI Key

HWXLURARZOCPCA-MFOYZWKCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C\C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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